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Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the chiral, non-proteinogenic amino acid, (S)-2-Aminoundecanoic acid. Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

predictive data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into

the structural elucidation of this long-chain amino acid.

Introduction to (S)-2-Aminoundecanoic Acid
(S)-2-Aminoundecanoic acid, a member of the alpha-amino acid family, is distinguished by its

nine-carbon aliphatic side chain. Its molecular formula is C₁₁H₂₃NO₂, with a molecular weight of

201.31 g/mol .[1] The presence of a chiral center at the alpha-carbon, along with its amphiphilic

nature, makes it a molecule of interest in various fields, including peptide synthesis, drug

delivery, and material science. Accurate spectroscopic characterization is paramount for

verifying its identity, purity, and for understanding its behavior in different chemical
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environments. This guide outlines the expected spectroscopic signatures of (S)-2-
Aminoundecanoic acid and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual protons (¹H NMR)

and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy
The ¹H NMR spectrum of (S)-2-Aminoundecanoic acid is characterized by signals

corresponding to the protons of the undecyl chain, the α-proton, the amine group, and the

carboxylic acid. The choice of a suitable deuterated solvent is crucial, as amino acids often

exhibit limited solubility in common organic solvents like chloroform-d (CDCl₃).[2] Deuterated

water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are frequently employed.[2] In D₂O, the labile

protons of the amine (NH₂) and carboxylic acid (COOH) groups will exchange with deuterium,

causing their signals to disappear from the spectrum.

Predicted ¹H NMR Data for (S)-2-Aminoundecanoic Acid
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

-CH₃ (C11) ~0.88 Triplet (t) ~7.0

Terminal methyl

group of the alkyl

chain.

-(CH₂)₇- (C4-

C10)
~1.26 Multiplet (m) -

Overlapping

signals of the

methylene

groups.

-CH₂- (C3) ~1.65 Multiplet (m) -

Methylene group

β to the α-

carbon.

-CH- (C2) ~3.70 Triplet (t) ~6.5

The α-proton,

deshielded by

the adjacent

amino and

carboxyl groups.

-NH₂ Variable (broad) Singlet (s) -

Chemical shift is

concentration

and solvent

dependent;

exchanges in

D₂O.

-COOH Variable (broad) Singlet (s) -

Chemical shift is

concentration

and solvent

dependent;

exchanges in

D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Aminoundecanoic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a reference standard

like TSP-d₄) in a 5 mm NMR tube.[3]

Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz

or higher to ensure adequate signal dispersion.

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. If necessary,

employ solvent suppression techniques, particularly when using H₂O/D₂O mixtures.[3]

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function, followed by Fourier transformation, phase correction, and baseline

correction. Reference the spectrum to the residual solvent peak or an internal standard.[4]

Figure 1: Predicted ¹H NMR chemical shifts for (S)-2-Aminoundecanoic acid.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The

spectrum of (S)-2-Aminoundecanoic acid will show distinct signals for the carbonyl carbon,

the α-carbon, and the individual carbons of the long alkyl chain, which may overlap. The use of

formic acid as a non-deuterated solvent has been reported for obtaining ¹³C NMR spectra of

polar compounds like amino acids.[5]

Predicted ¹³C NMR Data for (S)-2-Aminoundecanoic Acid
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C=O (C1) ~175
Carbonyl carbon of the

carboxylic acid.

-CH- (C2) ~55
The α-carbon, attached to the

amino and carboxyl groups.

-(CH₂)ₙ- ~22-34

Overlapping signals of the

methylene carbons in the alkyl

chain.

-CH₃ (C11) ~14
Terminal methyl carbon of the

alkyl chain.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in

0.6-0.7 mL of solvent) to compensate for the lower natural abundance of the ¹³C isotope.

Instrument Setup: Use a broadband probe to acquire the ¹³C spectrum.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all

carbon signals, simplifying the spectrum. Longer acquisition times are typically required.

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the

spectrum to the solvent signal.[4]

Figure 2: Predicted ¹³C NMR chemical shifts for (S)-2-Aminoundecanoic acid.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For solid samples like amino acids, the KBr pellet method is a common sample preparation

technique.[6][7]

Expected IR Absorption Bands for (S)-2-Aminoundecanoic Acid
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In the solid state, amino acids typically exist as zwitterions (H₃N⁺-CHR-COO⁻). This

significantly influences the IR spectrum.

Wavenumber
(cm⁻¹)

Vibration Functional Group Notes

3400-3250 (broad, m) N-H stretch Amino group (-NH₂)
In non-zwitterionic

form.

3300-2500 (broad, m) O-H stretch
Carboxylic acid (-

COOH)

Very broad due to

hydrogen bonding.

~3000-2800 (broad) N-H stretch
Ammonium ion (-

NH₃⁺)

Characteristic of the

zwitterionic form.

2960-2850 (s) C-H stretch
Alkyl chain (-CH₂, -

CH₃)

Strong absorptions

from the long undecyl

chain.[8]

~1760-1690 (s) C=O stretch
Carboxylic acid (-

COOH)

In non-zwitterionic

form.

~1600-1580 (s) N-H bend
Ammonium ion (-

NH₃⁺)

Asymmetric

deformation.

~1550-1475 (s) C=O stretch Carboxylate (-COO⁻)

Asymmetric stretching

in the zwitterionic

form.

~1420-1380 (m) C=O stretch Carboxylate (-COO⁻)

Symmetric stretching

in the zwitterionic

form.

1470-1450 (m) C-H bend Alkyl chain (-CH₂)
Scissoring vibration.

[8]

~1370 (m) C-H bend Alkyl chain (-CH₃)
Symmetric bending

(umbrella) mode.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
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Sample Preparation: Grind 1-2 mg of (S)-2-Aminoundecanoic acid with approximately 100-

200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.[7]

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a

hydraulic press to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Background Correction: A background spectrum of a pure KBr pellet should be acquired and

subtracted from the sample spectrum.

(S)-2-Aminoundecanoic Acid

Ammonium (-NH₃⁺)
~3000-2800 cm⁻¹ (stretch)
~1600-1580 cm⁻¹ (bend)Zwitterionic Form

Carboxylate (-COO⁻)
~1550-1475 cm⁻¹ (asym stretch)
~1420-1380 cm⁻¹ (sym stretch)

Zwitterionic Form

Alkyl Chain (C-H)
2960-2850 cm⁻¹ (stretch)
1470-1370 cm⁻¹ (bend)

Click to download full resolution via product page

Figure 3: Key functional groups and their expected IR vibrational frequencies.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization

technique well-suited for polar molecules like amino acids, as it typically produces the

protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10]

Predicted Mass Spectrometry Data for (S)-2-Aminoundecanoic Acid (Positive Ion ESI-MS)
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m/z Value Ion Notes

202.180 [M+H]⁺
Protonated molecular ion.

Calculated for C₁₁H₂₄NO₂⁺.

156.185
[M+H - HCOOH]⁺ or [M+H -

46]⁺

A characteristic fragment

resulting from the loss of

formic acid (the carboxyl

group).[11]

Experimental Protocol for ESI-MS:

Sample Preparation: Prepare a dilute solution of (S)-2-Aminoundecanoic acid (e.g., 10-100

µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile,

often with a small amount of formic acid to promote protonation.[12]

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass

spectrometer. A high voltage is applied to the ESI needle, generating a fine spray of charged

droplets.

Mass Analysis: As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed and directed

into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on

their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

[M+H]⁺
m/z = 202.180

[M+H - HCOOH]⁺
m/z = 156.185

- HCOOH

Click to download full resolution via product page
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Figure 4: Predicted primary fragmentation pathway in positive ion ESI-MS.

Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the well-

established principles of NMR, IR, and MS analysis of amino acids and long-chain aliphatic

compounds. This information serves as a robust framework for the identification and

characterization of (S)-2-Aminoundecanoic acid. Researchers are encouraged to use this

guide as a reference for interpreting their own experimental data, ensuring the structural

integrity of this valuable chemical entity in their scientific endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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